N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c1-6-9(19-12(13)15-6)11(18)16-8-4-2-7(3-5-8)10(14)17/h2-5H,1H3,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQZWDJTSCVNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoylbenzamide with 4-nitrobenzoyl chloride under controlled conditions to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This involves scaling up the laboratory procedures and using more efficient and safer reagents and solvents. The industrial process may also include additional purification steps to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-carbamoylphenyl)-2-chloro-4-methyl-1,3-thiazole-5-carboxamide include other thiazole derivatives and benzamide analogs. Examples include:
- 4-aminobenzoylbenzamide
- Thienopyrimidinylamino-N-phenylbenzamide
- N-(4-chlorophenyl)-substituted compounds
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of the thiazole ring and the carbamoylphenyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
